2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure features a butan-2-yl substituent at position 3 of the pyrimidine ring and a 2-ethylphenyl group attached via an acetamide linker. Such modifications are designed to optimize interactions with biological targets, such as kinases or antimicrobial proteins, by balancing lipophilicity and steric effects . The compound’s synthesis typically involves nucleophilic substitution at the pyrimidine C2 position, followed by coupling with a functionalized acetamide .
Properties
IUPAC Name |
2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-4-13(3)23-19(25)18-16(10-11-26-18)22-20(23)27-12-17(24)21-15-9-7-6-8-14(15)5-2/h6-11,13H,4-5,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJJMORDXJRWAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C(C)CC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below summarizes structural differences and key properties of analogous compounds:
*Calculated based on similar structures.
- Alkyl vs. Aryl Substituents : The target compound’s butan-2-yl group increases lipophilicity compared to smaller alkyl (e.g., ethyl or methyl) or aromatic substituents (e.g., phenyl in 266). This may enhance membrane permeability but reduce aqueous solubility .
- Acetamide Modifications : The 2-ethylphenyl group provides moderate steric bulk compared to electron-withdrawing groups (e.g., 3-chloro-4-fluorophenyl in 4j) or heterocycles (e.g., thiazolyl in 4l). This balance may optimize target binding without excessive hydrophobicity .
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